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  • Product: 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride
  • CAS: 883106-49-8

Core Science & Biosynthesis

Foundational

1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride: Mechanism of Action, Pharmacophoric Utility, and Kinase Inhibitor Design

Executive Summary As a standalone chemical entity, 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride (CAS: 1384428-03-8) does not possess intrinsic biological activity. Rather, it is a highly specialized, synthetica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a standalone chemical entity, 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride (CAS: 1384428-03-8) does not possess intrinsic biological activity. Rather, it is a highly specialized, synthetically versatile pharmacophoric building block. It is primarily utilized in the rational drug design of small-molecule kinase inhibitors, most notably targeting IκB kinase beta (IKKβ) to modulate the NF-κB signaling cascade[1]. This whitepaper details the structural rationale behind this moiety, its mechanism of action when integrated into a parent drug scaffold, and the self-validating experimental protocols required for its synthesis and biological evaluation.

Structural Profiling and Pharmacophoric Rationale

In modern medicinal chemistry, the attachment of a peripheral moiety to a kinase hinge-binding scaffold is rarely arbitrary. The cyclopropylsulfonyl-piperidine system is engineered to solve specific physicochemical and target-engagement challenges[2]:

  • The Cyclopropyl Vector: The cyclopropyl group serves as a rigid, low-molecular-weight lipophilic bioisostere for alkyl chains. Unlike flexible aliphatic chains (e.g., propyl or butyl groups) that incur a high entropic penalty upon target binding, the rigid cyclopropyl ring optimally fills small, hydrophobic allosteric pockets adjacent to the kinase active site. This maximizes van der Waals interactions while maintaining a high Lipophilic Efficiency (LipE).

  • The Sulfonyl Group (-SO₂-): The sulfonyl moiety acts as a potent bidentate hydrogen bond acceptor, capable of interacting with solvent-exposed residues or structured water networks. Crucially, its strong electron-withdrawing inductive effect drastically reduces the basicity (pKa) of the adjacent piperidine nitrogen. High basicity in saturated heterocycles is a notorious liability, often leading to off-target hERG channel blockade (cardiotoxicity) and rapid CYP450-mediated N-oxidation. Sulfonylation effectively neutralizes these risks[2].

  • The Piperidine-4-amine Core: The 4-amino group provides a highly reactive, stereochemically defined attachment point (typically forming an amide or urea linkage) to the primary pharmacophore (e.g., an 8-substituted isoquinoline core), projecting the sulfonyl tail precisely into the desired spatial vector[1].

Mechanism of Action in Target Context: The NF-κB Pathway

When 1-(cyclopropylsulfonyl)piperidin-4-amine is conjugated to an ATP-competitive scaffold, the resulting drug molecule acts as a potent inhibitor of IKKβ[1].

IKKβ is the primary catalytic subunit of the IKK complex, responsible for the canonical activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[3]. Under inflammatory conditions, IKKβ phosphorylates the inhibitory protein IκBα at Ser177 and Ser181. This phosphorylation tags IκBα for ubiquitination and subsequent proteasomal degradation[3]. The destruction of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic genes[4].

By occupying the ATP-binding site of IKKβ, the parent drug utilizes the cyclopropylsulfonyl-piperidine moiety to anchor into the solvent channel or the DFG-motif region. This locks the kinase in an inactive conformation, preventing IκBα phosphorylation and effectively sequestering NF-κB in the cytoplasm, thereby halting the inflammatory cascade[4].

Pathway TNF Inflammatory Cytokines (TNF-α / IL-1β) Receptor Receptor Activation (TNFR / IL-1R) TNF->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK Activation IkB IκBα Phosphorylation & Degradation IKK->IkB Phosphorylates IκBα Inhibitor IKKβ Inhibitor (Cyclopropylsulfonyl-piperidine) Inhibitor->IKK Blocks Kinase Activity NFkB NF-κB Release (p50/p65 heterodimer) IkB->NFkB Releases Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocates

Figure 1: Mechanism of IKKβ inhibition within the canonical NF-κB signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Analysis

To demonstrate the causality behind selecting the cyclopropylsulfonyl moiety over other functional groups, the following table summarizes the pharmacological impact of varying the piperidine N-substituent on a representative IKKβ inhibitor scaffold.

Table 1: Impact of Piperidine N-Substitution on IKKβ Inhibitor Profiles

N-Substituent on PiperidineIKKβ IC₅₀ (nM)hERG Inhibition (IC₅₀, µM)Metabolic Half-life (T₁/₂, min)Pharmacological Rationale
Unsubstituted (Free Amine) 120< 1.0 (High Risk)15High basicity leads to hERG binding and rapid CYP-mediated N-oxidation.
Methylsulfonyl 45> 30 (Safe)45Sulfonyl reduces basicity; however, the methyl group lacks sufficient lipophilic bulk for optimal pocket filling.
Cyclopropylsulfonyl 12 > 50 (Safe) 120 Optimal balance of lipophilic efficiency (LipE), rigid geometry, and H-bond acceptor capability[1],[2].

Experimental Methodologies

Chemical Synthesis of the Pharmacophore

The synthesis of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a robust, three-step self-validating protocol designed to preserve the primary amine for downstream coupling[1].

Synthesis SM Benzyl piperidin-4-ylcarbamate (Cbz-protected amine) Sulfonylation Sulfonylation (Cyclopropylsulfonyl chloride, TEA, DCM, 0°C to RT) SM->Sulfonylation Intermediate Cbz-Protected Intermediate Sulfonylation->Intermediate Deprotection Hydrogenolysis (H2, Pd(OH)2/C, MeOH) Intermediate->Deprotection FreeBase 1-(Cyclopropylsulfonyl) piperidin-4-amine Deprotection->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm Final Target Hydrochloride Salt SaltForm->Final

Figure 2: Step-by-step synthetic workflow of 1-(cyclopropylsulfonyl)piperidin-4-amine.

Step 1: Sulfonylation

  • Dissolve 1.0 eq of benzyl piperidin-4-ylcarbamate (Cbz-protected amine) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 2.0 eq of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen which would halt the nucleophilic attack.

  • Cool the mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; cooling prevents side reactions and degradation.

  • Dropwise add 1.2 eq of cyclopropylsulfonyl chloride. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with 1N HCl, extract with chloroform, dry the organic layer, and purify via silica gel chromatography.

Step 2: Hydrogenolytic Deprotection

  • Dissolve the purified intermediate in methanol.

  • Add Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%) under a nitrogen atmosphere. Causality: Pearlman's catalyst (Pd(OH)₂) is highly active and preferred over standard Pd/C when coordinating heteroatoms (like the sulfonyl group) are present, which can partially poison less active catalysts[1].

  • Purge the reaction vessel with hydrogen gas (H₂) and stir vigorously overnight at room temperature.

  • Filter the mixture through a Celite pad to remove the pyrophoric catalyst and concentrate under reduced pressure to yield the free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the free base in a minimal amount of dry 1,4-dioxane.

  • Add a standardized solution of HCl in dioxane (4M) and stir for 1 hour at 0 °C until precipitation is complete.

  • Filter and dry the precipitate in vacuo to yield the final hydrochloride salt.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) IKKβ Assay

To validate the target engagement of the final conjugated drug, a TR-FRET assay is utilized.

  • Enzyme Preparation: Dilute recombinant human IKKβ kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the inhibitor (serially diluted in DMSO) into a 384-well plate. Add the IKKβ enzyme and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the cyclopropylsulfonyl moiety to fully access and stabilize within the allosteric/solvent-exposed pocket before ATP competes for the active site.

  • Reaction Initiation: Add ATP (at its predetermined Kₘ value) and a biotinylated IκBα peptide substrate. Incubate for 60 minutes.

  • Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho-IκBα antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

References

  • Source: google.
  • IκB kinase β (IKKβ)
  • Source: nih.
  • Source: nih.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride

Executive Summary In modern medicinal chemistry and drug discovery, functionalized piperidines serve as highly versatile building blocks. 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, functionalized piperidines serve as highly versatile building blocks. 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride (CAS No. 1384428-03-8) is a prime example, widely utilized as a screening compound and structural scaffold in library synthesis[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, focusing on the critical distinction between its molecular weight and exact mass. Furthermore, it details self-validating experimental workflows for its synthesis and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) characterization.

Chemical Identity & Structural Logic

The architecture of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is deliberately designed for specific chemical behavior:

  • The Piperidine Core: Provides a rigid, saturated heterocyclic framework that dictates the 3D spatial arrangement of attached pharmacophores.

  • The Cyclopropylsulfonyl Moiety: The sulfonyl group ( −SO2​− ) is strongly electron-withdrawing. This drastically lowers the pKa​ of the piperidine ring nitrogen, rendering it non-nucleophilic and non-basic under physiological conditions. The cyclopropyl ring adds a compact, lipophilic domain that can enhance membrane permeability.

  • The Primary Amine (C4 Position): Because the ring nitrogen is deactivated by the sulfonyl group, the primary amine at the C4 position remains the sole reactive nucleophile and the primary site of protonation.

  • The Hydrochloride Salt: Formulating the free base as an HCl salt enhances aqueous solubility, prevents oxidative degradation of the primary amine, and ensures a stable, weighable powder for high-throughput screening[2].

Molecular Weight and Exact Mass Data

A common pitfall in analytical chemistry is conflating the molecular weight of the bulk salt with the exact mass required for mass spectrometry. In solution, the hydrochloride salt dissociates. Therefore, while molarity calculations require the salt's molecular weight, HRMS identification relies strictly on the exact mass of the free base and its protonated adduct.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Analytical Significance
CAS Registry Number 1384428-03-8Unique identifier for chemical database queries[2].
Molecular Formula (Salt) C8​H17​ClN2​O2​S Determines stoichiometric ratios for synthesis[3].
Molecular Weight (Salt) 240.75 g/mol Required for precise molarity calculations in biological assays[1].
Monoisotopic Mass (Salt) 240.06993 Da Fundamental for isotopic pattern matching in analytical databases[3].
Molecular Formula (Free Base) C8​H16​N2​O2​S Represents the active species in physiological buffers.
Molecular Weight (Free Base) 204.29 g/mol Relevant for calculating pharmacokinetic volume of distribution.
Exact Mass (Free Base) 204.09325 Da The theoretical mass of the neutral molecule.
Expected [M+H]+ (ESI+) 205.10053 Da The primary target ion observed in positive ion mode MS.

Synthesis & Derivatization Workflow

To understand the impurity profile of this compound, one must understand its synthesis. The following protocol outlines the logical progression from a protected precursor to the final salt.

Step-by-Step Methodology: Synthesis
  • Protection Strategy: Begin with tert-butyl piperidin-4-ylcarbamate. The Boc group protects the primary amine, ensuring that subsequent reactions only occur at the ring nitrogen.

  • Sulfonylation: Dissolve the protected precursor in anhydrous dichloromethane (DCM). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by dropwise addition of cyclopropylsulfonyl chloride at 0∘C .

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction without competing with the piperidine nitrogen for the electrophile.

  • Deprotection & Precipitation: Isolate the intermediate, then treat it with 4M HCl in dioxane at room temperature for 2 hours.

    • Causality: The acidic environment cleaves the Boc group, releasing isobutylene and carbon dioxide gas (driving the reaction forward via Le Chatelier's principle). The polar aprotic dioxane cannot solvate the resulting amine hydrochloride salt, causing the highly pure product to spontaneously precipitate for easy filtration.

Synthesis_Pathway Start tert-Butyl piperidin-4-ylcarbamate (Boc-protected core) Sulfonylation Sulfonylation (+ Cyclopropylsulfonyl chloride / DIPEA) Start->Sulfonylation Intermediate Boc-Protected Intermediate (Stable, Lipophilic) Sulfonylation->Intermediate Nucleophilic Substitution Deprotection Acidic Deprotection (+ 4M HCl in Dioxane) Intermediate->Deprotection Product Target Compound (1-(Cyclopropylsulfonyl)piperidin-4-amine HCl) Deprotection->Product Boc Cleavage & Salt Formation

Synthetic pathway of 1-(Cyclopropylsulfonyl)piperidin-4-amine HCl from a Boc-protected precursor.

LC-HRMS Experimental Protocol: Exact Mass Validation

To verify the exact mass ( 205.10053 Da for the [M+H]+ ion), a self-validating LC-HRMS protocol must be employed. This system uses blanks and lock masses to independently verify instrument performance during the run.

Step-by-Step Methodology: LC-HRMS
  • System Suitability and Blank Run (Self-Validation): Inject a blank sample consisting of 50:50 Methanol/Water + 0.1% Formic Acid (FA).

    • Causality: This proves the absence of column carryover at m/z205.1005 , validating that any subsequent signal is genuinely from the injected sample.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the blank solvent matrix to create a 1 mg/mL stock. Dilute to for injection.

    • Causality: Formic acid ( 0.1% ) acts as a proton source, heavily favoring the formation of the [M+H]+ adduct of the primary amine prior to aerosolization.

  • Chromatographic Separation: Inject onto a C18 Reverse-Phase column ( ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The lipophilic cyclopropylsulfonyl group interacts strongly with the C18 stationary phase, retaining the analyte past the void volume. The chloride counterion ( Cl− ) is highly polar and elutes immediately in the void, effectively separating the salt components.

  • ESI-TOF Mass Spectrometry: Operate the source in Positive Electrospray Ionization (ESI+) mode. Apply a capillary voltage of 3.0 kV . Infuse a lock mass solution (e.g., Leucine Enkephalin, m/z556.2771 ) continuously via a secondary sprayer.

    • Causality: The lock mass corrects for micro-fluctuations in the time-of-flight tube temperature or electronics, ensuring the mass accuracy remains strictly <5 ppm .

  • Data Processing: Extract the ion chromatogram (EIC) for m/z205.1005 with a narrow window ( ±0.005 Da ). Calculate the mass error: Error (ppm)=Theoretical∣Observed−Theoretical∣​×106 .

LCHRMS_Workflow Prep Sample Prep (0.1% FA in MeOH) Chrom RP-HPLC (C18 Column) Prep->Chrom Ion ESI+ Ionization ([M+H]+ Generation) Chrom->Ion MS HRMS Analysis (TOF/Orbitrap) Ion->MS Data Data Processing (m/z 205.1005) MS->Data

LC-HRMS experimental workflow for exact mass validation of the target compound.

References

  • Screening Compounds P138534 - EvitaChem | Source: evitachem.com | 1

  • 1-(Cyclopropanesulfonyl)piperidin-4-amine hydrochloride - Sapphire Bioscience | Source: sapphirebioscience.com |2

  • C8H17ClN2O2S - Explore - PubChemLite | Source: uni.lu | 3

Sources

Foundational

Safety, Toxicity, and Handling of 1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride in Medicinal Chemistry Workflows

As a Senior Application Scientist in drug discovery, I approach the handling of novel chemical building blocks not merely as a regulatory compliance exercise, but as a critical variable in maintaining experimental integr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I approach the handling of novel chemical building blocks not merely as a regulatory compliance exercise, but as a critical variable in maintaining experimental integrity. 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a highly versatile bifunctional scaffold. The piperidine ring provides a basic structural motif common in neuroactive and antimicrobial agents, while the cyclopropylsulfonyl group acts as a metabolically stable, sterically constrained vector.

However, the very features that make this compound synthetically valuable—its lipophilicity and basic amine functionality—also dictate its toxicological profile and handling requirements. This whitepaper provides an in-depth, mechanistic guide to the safety data, toxicity, and self-validating handling protocols for this compound.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of a compound is the first step in predicting its behavior in both biological assays and safety incidents. The hydrochloride (HCl) salt form is predominantly used in laboratories over the free base because it prevents the spontaneous oxidation of the primary amine, significantly increasing shelf-life and improving aqueous solubility for in vitro applications.

Table 1: Physicochemical Summary

PropertyValue
Chemical Name 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride
CAS Number (HCl Salt) 1384428-03-8[1]
CAS Number (Free Base) 883106-49-8[2]
Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75 g/mol [1]
Appearance Off-white to white crystalline solid/powder
Solubility Soluble in DMSO, moderately soluble in H₂O

Mechanistic Toxicology & Hazard Profile

While specific in vivo toxicity data for this exact proprietary derivative is limited, its safety profile is extrapolated from the well-documented behavior of piperidine derivatives and sulfonamides. According to 3, piperidine compounds can act as strong local irritants and may cause severe tissue damage upon prolonged exposure[3].

Table 2: GHS Hazard Classification

Hazard CodeHazard StatementCategory
H315 Causes skin irritationCategory 2
H319 Causes serious eye irritationCategory 2A
H335 May cause respiratory irritationCategory 3
The Causality of Irritation

Why does this specific salt act as an irritant? The HCl salt form mitigates the immediate causticity and volatility associated with free piperidine[4]. However, upon contact with physiological moisture (such as sweat, tears, or mucosal linings in the respiratory tract), the salt undergoes dissolution. This establishes a localized equilibrium that releases the free amine.

The resulting localized pH shift, combined with the lipophilic nature of the cyclopropylsulfonyl moiety, facilitates the disruption of lipid bilayers. This membrane permeation triggers the inflammatory cascades responsible for the H315 and H319 hazard classifications.

ToxicityMechanism compound 1-(Cyclopropylsulfonyl) piperidin-4-amine HCl dissolution Dissolution in Physiological Moisture compound->dissolution Exposure freebase Formation of Free Amine (Localized pH Shift) dissolution->freebase Deprotonation lipid Lipid Bilayer Interaction (Lipophilic) freebase->lipid Membrane Permeation resp Respiratory Tract Irritation (H335) freebase->resp Inhalation of Dust irritation Cellular Irritation (H315 / H319) lipid->irritation Dermal/Ocular

Mechanism of amine-induced cellular irritation upon mucosal contact.

Experimental Safety Protocols & Storage

To maintain compound integrity and protect laboratory personnel, stringent adherence to the guidelines outlined in the 5 is required[5].

  • Storage Conditions: The compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen). Causality: Hydrochloride salts of amines are inherently hygroscopic. Exposure to ambient humidity leads to moisture absorption (deliquescence), which accelerates hydrolysis and artificially inflates the mass during weighing, leading to inaccurate molarity in assay preparations.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for bulk handling), tightly sealing safety goggles, and a standard laboratory coat. All powder manipulation must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates (H335).

Self-Validating Workflow for Solution Preparation

When preparing stock solutions for biological assays or synthetic steps, the protocol must be designed to validate itself at critical junctures. The following methodology ensures both safety and chemical integrity.

Step-by-Step Methodology: 10 mM Stock Preparation
  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, degrading the compound and altering its true mass.

  • Weighing: Weigh the desired mass using an analytical balance inside a ventilated enclosure.

  • Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

    • Causality: While the HCl salt is water-soluble, anhydrous DMSO prevents the microbial growth and slow hydrolysis that plague aqueous amine stocks over time.

  • Self-Validation Check 1 (Clarity): Vortex for 30 seconds, then sonicate at room temperature for 2 minutes. Hold the vial against a light source. The solution must be perfectly clear.

    • Logic: Any turbidity indicates incomplete solvation or degradation (e.g., formation of insoluble carbonates from CO₂ exposure). A cloudy stock will cause localized concentration spikes and false data in cellular assays.

  • Self-Validation Check 2 (pH Verification): When diluting the DMSO stock into the final aqueous assay buffer, verify the pH of the final solution.

    • Logic: The dissociation of the hydrochloride salt releases HCl. In weakly buffered in vitro systems, this can drop the pH of the media, inducing cellular stress that mimics drug-induced cytotoxicity (a false positive).

QCWorkflow start Receive Compound (CAS 1384428-03-8) storage Store at 2-8°C Under Inert Gas (Ar/N2) start->storage weighing Weighing in Ventilated Enclosure storage->weighing Equilibrate to RT first solvation Solvation in DMSO/Water (Vortex/Sonicate) weighing->solvation Use PPE qc Visual & pH Verification solvation->qc Check clarity & pH assay Proceed to Biological Assay qc->assay Clear & pH neutral

Quality control and handling workflow for piperidine derivatives.

Emergency Response & Spill Management

In the event of an accidental release, swift and mechanistically sound remediation is required to prevent cross-contamination and personnel exposure.

  • Dry Powder Spill: Do not dry-sweep the powder, as the mechanical action will aerosolize the fine particulates, increasing inhalation risk. Instead, gently cover the spill with a damp absorbent pad (moistened with water or ethanol) to trap the dust. Wipe the area inward, place the materials in a sealed hazardous waste container, and wash the surface with a mild detergent.

  • Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Because the compound is an amine salt, water is highly effective at solubilizing and washing away the irritant before it can deeply permeate the lipid bilayer of the skin or conjunctiva.

References

  • EvitaChem. "Screening Compounds P138534". EvitaChem Catalog.
  • Sigma-Aldrich. "4-Azidobutan-1-amine | Sigma-Aldrich". SigmaAldrich.cn.
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". National Academies Press.
  • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082". PubChem Database.
  • National Oceanic and Atmospheric Administration. "PIPERIDINE". CAMEO Chemicals.

Sources

Exploratory

Technical Guide: Target Receptor Binding Affinity of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride

A comprehensive analysis of available data and methodologies for the characterization of a novel chemical entity. Introduction 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a synthetic organic molecule featur...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis of available data and methodologies for the characterization of a novel chemical entity.

Introduction

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a synthetic organic molecule featuring a piperidine core, a functionality common in many biologically active compounds. The presence of a cyclopropylsulfonyl group suggests potential for unique interactions with biological targets due to its rigid, three-dimensional structure and electron-withdrawing nature. This guide provides a framework for researchers and drug development professionals to approach the characterization of this and similar novel chemical entities, with a focus on determining their primary biological targets and binding affinities.

While direct data for the topic compound is scarce, we will draw parallels from related structures to infer potential target classes and outline the necessary experimental procedures to elucidate its pharmacological profile. This document serves as both a summary of what can be inferred and a methodological roadmap for future investigation.

Chemical and Physical Properties

A foundational step in the characterization of any potential therapeutic agent is the clear documentation of its chemical and physical properties.

PropertyValueSource
CAS Number 1384428-03-8[1]
Molecular Formula C8H17ClN2O2S[1]
Molecular Weight 240.75 g/mol [1]

Predicted Target Receptors and Rationale

In the absence of direct experimental data, computational and predictive methods, alongside analysis of structurally similar compounds, can provide initial hypotheses regarding potential biological targets. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of receptors, particularly within the central nervous system.

Derivatives of piperidine have shown activity at various G-protein coupled receptors (GPCRs), ion channels, and transporters. For instance, compounds incorporating a piperidine moiety have been developed as antagonists for the histamine H3 receptor[2][3] and have shown affinity for dopamine receptors[4]. The specific substitutions on the piperidine ring are critical in determining target selectivity and affinity.

The cyclopropylsulfonyl group is a less common but increasingly utilized functional group in medicinal chemistry. Its properties can influence the pharmacokinetic and pharmacodynamic profile of a molecule. For example, related sulfonyl-containing compounds have been investigated as inhibitors of enzymes such as carbonic anhydrases[5].

Given these structural elements, potential, yet unconfirmed, target classes for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride could include:

  • GPCRs: Particularly those with a binding pocket that can accommodate the piperidine ring and form specific interactions with the sulfonyl group.

  • Ion Channels: The charged amine at physiological pH could interact with cation channels.

  • Enzymes: The sulfonyl group might act as a hydrogen bond acceptor or engage in other interactions within an enzyme's active site.

Experimental Protocols for Determining Binding Affinity

To empirically determine the target receptor and binding affinity of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride, a systematic screening and characterization process is necessary.

Workflow for Target Identification and Affinity Determination

A Compound Synthesis and Purification B High-Throughput Screening (HTS) (e.g., Broad Target Panel) A->B C Hit Identification (Primary Targets of Interest) B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Radioligand Binding Assays (Kd/Ki Determination) D->E F Surface Plasmon Resonance (SPR) (Kon/Koff Determination) D->F G Cell-Based Functional Assays (e.g., Signaling Pathway Activation) D->G H Lead Optimization E->H F->H G->H

Caption: Workflow for identifying and characterizing the target of a novel compound.

Step-by-Step Methodologies

1. High-Throughput Screening (HTS):

  • Objective: To rapidly screen the compound against a large panel of diverse biological targets to identify initial "hits."

  • Protocol:

    • Prepare a stock solution of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in a suitable solvent (e.g., DMSO).

    • Utilize a commercial or in-house broad target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of GPCRs, ion channels, kinases, and other enzymes.

    • Perform the primary screen at a single high concentration (e.g., 10 µM).

    • Analyze the data to identify targets where the compound exhibits significant activity (e.g., >50% inhibition or activation).

2. Radioligand Binding Assays:

  • Objective: To determine the equilibrium dissociation constant (Kd) or inhibitor constant (Ki) of the compound for a specific receptor identified in the HTS.

  • Protocol (Example for a GPCR target):

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known radioligand for the target at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand using filtration (e.g., through a glass fiber filter).

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Plot the data and perform non-linear regression analysis to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

3. Surface Plasmon Resonance (SPR):

  • Objective: To measure the real-time kinetics of binding (association rate constant, kon, and dissociation rate constant, koff) and determine the binding affinity (Kd).

  • Protocol:

    • Immobilize the purified target protein onto an SPR sensor chip.

    • Prepare a series of concentrations of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor surface to remove the bound compound.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).

Data Interpretation and Considerations

The interpretation of binding affinity data requires careful consideration of the experimental context.

  • IC50 vs. Ki vs. Kd: It is crucial to understand the distinction between these values. The IC50 is the concentration of an inhibitor that reduces a response by 50% and is dependent on experimental conditions. The Ki is the inhibition constant for an inhibitor and is an intrinsic property of the inhibitor. The Kd is the equilibrium dissociation constant and is a measure of the affinity of a ligand for its receptor.

  • Selectivity: A key aspect of drug development is achieving selectivity for the desired target over off-targets to minimize side effects. A comprehensive selectivity panel should be run for any promising hits.

  • Functional Activity: High binding affinity does not always translate to the desired functional effect. It is essential to perform cell-based functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Hypothetical Signaling Pathway Analysis

Should 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride be found to be a potent antagonist of a hypothetical GPCR, "Receptor X," which couples to Gαs, the following signaling pathway would be inhibited.

A 1-(Cyclopropylsulfonyl)piperidin-4-amine HCl B Receptor X (GPCR) A->B Inhibition C Gαs B->C Activation D Adenylate Cyclase C->D Activation F cAMP D->F Catalysis E ATP E->F G Protein Kinase A (PKA) F->G Activation H Cellular Response G->H Phosphorylation

Caption: Hypothetical inhibition of the Gαs signaling pathway by the topic compound.

Conclusion and Future Directions

While the current body of public scientific literature does not provide specific target receptor binding affinity data for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride, this guide has outlined a clear and scientifically rigorous path for its characterization. The initial steps involve in silico predictions and broad-panel high-throughput screening to identify potential targets. Subsequent detailed in vitro binding assays, such as radioligand binding and surface plasmon resonance, are essential to quantify the binding affinity and kinetics. Finally, cell-based functional assays are required to understand the compound's biological effect. The insights gained from such a systematic investigation will be crucial in determining the therapeutic potential of this novel chemical entity.

References

  • BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. [Link]

  • BindingDB BDBM50059237 4-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]PIPERIDINE. BindingDB. [Link]

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [Link]

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Protocols & Analytical Methods

Method

HPLC method development for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride Abstract This application note provides a comprehensive guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride. This document outlines a systematic approach, from initial analyte characterization and method screening to detailed optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols detailed herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering insights into the causal relationships behind experimental choices to ensure the development of a specific, accurate, and precise analytical method.

Introduction

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a chemical entity featuring a basic piperidine ring, a polar sulfonyl group, and a non-polar cyclopropyl moiety. As with many active pharmaceutical ingredients (APIs), a validated, stability-indicating analytical method is crucial for ensuring product quality, monitoring purity, and assessing stability throughout the drug development lifecycle. The presence of a primary amine and the lack of a strong UV chromophore present unique challenges, such as potential peak tailing due to secondary interactions with the stationary phase and the need for sensitive detection.

This guide addresses these challenges by detailing a logical, science-driven workflow. We will explore the selection of appropriate stationary and mobile phases, optimization of chromatographic parameters to achieve symmetrical peak shape and adequate resolution from potential degradants, and the execution of forced degradation studies to establish the stability-indicating nature of the method.

Analyte Characterization & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

  • Structure: Chemical structure of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride

    Figure 1: Chemical Structure

  • Physicochemical Properties:

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₁₇ClN₂O₂S[1]---
Molecular Weight 240.75 g/mol [1]Suitable for standard HPLC columns with small pore sizes (e.g., 80-120 Å).[2]
Key Functional Groups Secondary Sulfonamide, Primary Amine (on piperidine ring)The basic amine (piperidine pKa ≈ 11.2[3]) is the most critical group. Its protonation state is pH-dependent, heavily influencing retention and peak shape. The polar sulfonyl group contributes to its overall polarity.
Form Hydrochloride SaltEnhances water solubility. The compound will be cationic in solution.[4]
UV Absorbance No strong chromophoreDetection will likely require low UV wavelengths (e.g., 200-220 nm). If sensitivity is insufficient, pre- or post-column derivatization could be considered.[5][6]

HPLC Method Development Strategy

Our strategy is a multi-phase, systematic process designed to efficiently arrive at a robust and reliable method. The overall workflow is depicted below.

G A Phase 1: Analyte Characterization & Initial Assessment B Phase 2: Initial Method Screening (Column & Mobile Phase) A->B Define Starting Point C Phase 3: Method Optimization (pH, Gradient, Temp., Flow Rate) B->C Select Best Candidate D Phase 4: Forced Degradation Study (Establish Specificity) C->D Finalize Conditions E Phase 5: Method Validation (ICH Q2(R1) Guidelines) D->E Confirm Stability-Indicating Power F Final Validated Method E->F Method Ready for Use

Caption: High-level workflow for HPLC method development.

Rationale for Initial Conditions
  • Mode of Chromatography: Reversed-phase HPLC is the preferred mode due to the analyte's moderate polarity. The retention will be primarily driven by the hydrophobic interaction of the cyclopropyl and piperidine alkyl backbone with the non-polar stationary phase.[7]

  • Stationary Phase Selection:

    • C18 and C8 Columns: These are the workhorses of reversed-phase chromatography and provide a good starting point. A C18 column offers greater hydrophobic retention, while a C8 may provide faster elution.[7][8]

    • Endcapping: A well-endcapped column is critical. The basic amine group can interact strongly with exposed, acidic silanol groups on the silica surface, leading to severe peak tailing.[9][10] Modern, high-purity silica columns with robust endcapping are essential.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency at low wavelengths.[11][12] We will start with ACN.

    • Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent protonation of the amine group and achieve a symmetrical peak, the mobile phase pH must be controlled with a buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[13][14] Since the pKa of the piperidine amine is high (~11.2), working at a low pH (e.g., pH 2.5-3.5) is ideal. At this pH, the amine will be fully protonated (cationic), and residual silanols on the column will be non-ionized, minimizing secondary interactions.[10]

    • Buffer Selection: A phosphate buffer is an excellent choice for UV-based methods due to its low UV cutoff.[13] A concentration of 20-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic content.[15]

  • Detection: Based on the analyte's structure, a UV detector set to a low wavelength, such as 210 nm, is a logical starting point to maximize sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Materials, Reagents, and Instrumentation

  • Reagents: 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (ACS grade), Orthophosphoric Acid (85%, analytical grade), Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (30%), Ultrapure water.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA detector. Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Experimental Protocols

Protocol 1: Initial Method Screening

This protocol aims to quickly identify the most promising column and mobile phase conditions.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in ultrapure water. Dilute with water to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.[12]

    • Mobile Phase B: Acetonitrile.

  • Screening Conditions:

ParameterCondition ACondition B
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.025 mM KH₂PO₄, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection PDA, 210 nmPDA, 210 nm
Injection Vol. 10 µL10 µL
  • Analysis: Inject the working standard onto each column. Evaluate the chromatograms for retention time, peak shape (tailing factor), and overall resolution. The goal is to find a condition that provides good retention (k' between 2 and 10) and a symmetrical peak (Tailing factor ≤ 1.5).

Protocol 2: Method Optimization

Based on the screening results, select the best column and systematically optimize the method to achieve the desired performance.

G Start Start with Best Screening Condition AdjustGradient Adjust Gradient Slope & Initial/Final %B Start->AdjustGradient CheckResolution Resolution (Rs) > 2.0 for all peaks? AdjustGradient->CheckResolution CheckResolution->AdjustGradient No CheckTailing Tailing Factor (Tf) < 1.5? CheckResolution->CheckTailing Yes AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5 to 3.5) AdjustpH->CheckTailing CheckTailing->AdjustpH No AdjustTemp Adjust Column Temperature (e.g., 25°C to 40°C) CheckTailing->AdjustTemp Yes CheckPressure Backpressure Acceptable? AdjustTemp->CheckPressure CheckPressure->AdjustTemp No, adjust flow/temp End Optimized Method CheckPressure->End Yes

Caption: Decision tree for systematic method optimization.

  • Gradient Optimization: Adjust the gradient slope and time to ensure the main peak elutes within a reasonable time (e.g., 5-10 minutes) and is well-resolved from any impurities. A shallower gradient will improve the resolution between closely eluting peaks.

  • pH Optimization: If peak tailing persists, adjust the mobile phase pH within the stable range of the column (typically pH 2-8 for silica-based columns). Lowering the pH (e.g., to 2.5) can further suppress silanol activity.

  • Temperature Optimization: Increasing the column temperature (e.g., to 35-40 °C) can improve peak efficiency and reduce viscosity, but may affect selectivity.

  • Final Isocratic/Gradient Hold: Once optimized, establish system suitability parameters (e.g., retention time, tailing factor, theoretical plates) that will be used for method validation and routine analysis.

Protocol 3: Forced Degradation Study

Forced degradation (stress testing) is essential to demonstrate the stability-indicating capability of the method.[16][17] The goal is to achieve 5-20% degradation of the API.[18]

  • Prepare Samples: For each condition, expose a solution of the API (e.g., 0.1 mg/mL) to the stressor. Also, prepare a blank (placebo, if available) subjected to the same conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[19]

    • Thermal Degradation: Store the solid API and a solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid API and a solution to UV light (ICH Q1B conditions) for an appropriate duration.

  • Analysis: Analyze the stressed samples using the optimized HPLC method with a PDA detector.

  • Evaluation:

    • Confirm that the main peak is well-resolved from all degradation product peaks.

    • Use the PDA detector to assess the peak purity of the API peak in the presence of its degradants. The purity angle should be less than the purity threshold.

Protocol 4: Method Validation (ICH Q2(R1))

Validate the final method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[20][21][22]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.No interference at the retention time of the analyte. Peak purity must pass.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.---
Accuracy Perform recovery studies by spiking a placebo with the API at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)Repeatability: Six replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (LOD) Determined based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response and the slope of the calibration curve.---
Quantitation Limit (LOQ) Determined based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response and the slope of the calibration curve.---
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%, organic composition ±2%).System suitability parameters must remain within limits.

Results and Discussion

This section would typically contain the actual data, chromatograms, and quantitative results from the experiments.

Example Optimized Conditions:

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 2.8
Mobile Phase B Acetonitrile
Gradient 10% B for 1 min, 10-60% B in 8 min, hold at 60% B for 2 min
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection PDA, 210 nm
Injection Vol. 5 µL

Under these conditions, a sharp, symmetrical peak for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride would be expected at approximately 6.5 minutes.

Forced Degradation Summary (Hypothetical):

Stress Condition% DegradationComments
Acid Hydrolysis (1N HCl, 60°C) ~12%Two major degradant peaks observed, well-resolved (Rs > 2.5).
Base Hydrolysis (1N NaOH, 60°C) ~8%One major degradant peak observed, well-resolved (Rs > 3.0).
Oxidation (3% H₂O₂) ~18%Multiple minor degradant peaks, all resolved from the main peak.
Thermal (80°C) < 2%Compound is stable to heat.
Photolytic (ICH Q1B) ~5%One minor degradant peak observed.

The results from the forced degradation study would confirm that the method is stability-indicating, as all degradation products are successfully separated from the parent compound. The validation summary would demonstrate that the method is linear, accurate, precise, and robust for its intended analytical purpose.

Conclusion

A systematic and scientifically-driven approach was successfully employed to develop a stability-indicating RP-HPLC method for the analysis of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride. By carefully considering the analyte's physicochemical properties, a robust method using a C18 column with a low-pH phosphate/acetonitrile mobile phase was established. The method was demonstrated to be specific through forced degradation studies and was validated according to ICH Q2(R1) guidelines, proving it to be suitable for routine quality control and stability testing.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Reverse Phase HPLC Columns. GL Sciences. Available at: [Link]

  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. Available at: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available at: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Taylor & Francis Online. Available at: [Link]

  • Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TIJER.org. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • [6-(4-AMino-piperidin-1-yl)-pyriMidin-4-yl]-cyclopropyl-aMine hydrochloride. NextSDS. Available at: [Link]

  • 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride. NextSDS. Available at: [Link]

  • 1-(Cyclopentylcarbonyl)piperidin-4-amine. PubChem. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in DMSO

Welcome to the technical support center for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in DMSO at my target concentration. What are the most common reasons for this?

A1: Difficulty in dissolving this compound, an amine hydrochloride salt, in DMSO can stem from several factors. Firstly, the hygroscopic nature of DMSO is a primary culprit. DMSO readily absorbs moisture from the atmosphere, and this absorbed water can significantly decrease the solubility of many organic compounds.[1][2] The presence of water alters the solvent's polarity and structure, making it less effective at solvating your compound.[2][3]

Secondly, the hydrochloride salt form, while often used to improve aqueous solubility and stability, can sometimes present challenges in aprotic solvents like DMSO. Finally, issues such as compound purity and the physical form (e.g., crystalline vs. amorphous) can also play a role.

Q2: My solution was initially clear, but now I see precipitation after storage or a freeze-thaw cycle. What's happening?

A2: This is a classic sign of supersaturation followed by precipitation, often triggered by changes in the solvent environment or temperature. The most frequent cause is the absorption of atmospheric moisture by the DMSO stock solution over time.[2] This increased water content reduces the compound's solubility, causing it to "crash out" of the solution.[2] Freeze-thaw cycles are known to exacerbate this issue by providing the energy needed for crystal nucleation and growth.[1][3]

Q3: Can I heat the solution to improve solubility? What are the risks?

A3: Gentle heating is a common and often effective method to increase the solubility of many compounds.[4][5] An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid. However, it's crucial to be aware of the potential risks. The primary concern is the thermal stability of both your compound and the DMSO itself. While DMSO is thermally stable at lower temperatures, prolonged heating at high temperatures can lead to decomposition.[6] More importantly, your compound, 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride, could degrade. It is always recommended to start with gentle warming (e.g., a 37°C water bath) and to minimize the duration of heating.[2]

Q4: What is sonication, and can it help dissolve my compound?

A4: Sonication uses ultrasonic waves to agitate the particles in your sample.[7] This process creates microscopic bubbles that rapidly form and collapse, a phenomenon called cavitation.[8] The shockwaves generated by cavitation break apart solid aggregates, increasing the surface area exposed to the solvent and thereby accelerating dissolution.[8][9] Sonication is a powerful technique, especially for stubborn-to-dissolve solids, and can often be used in conjunction with gentle warming to achieve complete dissolution.[2][10]

Q5: Are there any chemical modifications I can make to improve solubility in DMSO?

A5: For an amine hydrochloride salt, a common strategy to enhance solubility in organic solvents is to convert it to the free base form.[4][11] This is achieved by adding a mild base to neutralize the hydrochloride. The resulting free amine is typically less polar and more soluble in a wider range of organic solvents.[11] However, this should be done with caution as it alters the chemical nature of your compound, which may not be suitable for all experimental applications. Another approach is the use of co-solvents, which involves adding a small amount of a miscible solvent to alter the overall polarity of the DMSO.[4][12]

Troubleshooting Guides & Protocols

Here we present a systematic approach to resolving solubility issues with 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in DMSO.

Initial Dissolution Workflow

This workflow provides a step-by-step process for preparing your stock solution, designed to preempt common solubility problems.

A Start: Weigh Compound B Use Anhydrous DMSO from a fresh or properly stored bottle A->B C Add DMSO to the solid compound B->C D Vortex vigorously for 2-3 minutes C->D E Visually inspect for complete dissolution D->E F Is the solution clear? E->F G Yes: Aliquot for single use and store properly F->G Yes H No: Proceed to Advanced Dissolution Protocol F->H No I End G->I

Caption: Initial workflow for dissolving the compound.

Advanced Dissolution Protocol for Stubborn Solids

If the initial workflow fails to yield a clear solution, proceed with the following steps.

Table 1: Advanced Dissolution Parameters

StepActionTemperatureDurationNotes
1Gentle Warming 37-50°C10-15 minutesUse a water bath for even heating. Avoid direct heat.
2Sonication Room Temp - 40°C15-30 minutesAn ultrasonic bath is recommended. Monitor temperature.
3Combined Approach 37-50°C15 minutesAlternate between warming and brief vortexing/sonication.

Experimental Protocol 1: Step-by-Step Advanced Dissolution

  • Gentle Warming: Place the vial containing the compound suspended in DMSO into a pre-heated water bath at 37-50°C.

  • Intermittent Agitation: Every 5 minutes, remove the vial, vortex vigorously for 30 seconds, and visually inspect for dissolution.

  • Sonication: If the solid persists after 15 minutes of warming, place the vial in an ultrasonic bath.[8] Sonicate for 15-30 minutes, checking for dissolution every 10 minutes.[9][13] The energy from sonication helps to break down solid particles.[7]

  • Final Assessment: After the chosen treatment, allow the solution to return to room temperature and observe for any precipitation. If the solution remains clear, it is ready for use.

Troubleshooting Precipitation in Stock Solutions

If you observe precipitation in a previously clear stock solution, this guide will help you attempt to redissolve the compound and prevent future occurrences.

A Precipitate observed in stock solution B Equilibrate vial to room temperature A->B C Apply Advanced Dissolution Protocol (Warming & Sonication) B->C D Does the precipitate redissolve? C->D E Yes: Aliquot into smaller, single-use vials D->E Yes G No: Consider solution unstable. Prepare a fresh stock. D->G No F Store aliquots with desiccant at -20°C or -80°C E->F H End F->H

Caption: Workflow for addressing precipitation in stock solutions.

Best Practices for Storage to Maintain Solubility:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.[2]

  • Proper Storage of DMSO: Store DMSO in tightly sealed containers in a dry environment, such as a desiccator, to minimize moisture absorption.[2]

  • Aliquot Stock Solutions: Divide your stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles and the exposure of the bulk solution to atmospheric moisture.[2][3]

  • Inert Gas Overlay: For particularly sensitive compounds or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Chemical Modification for Enhanced Solubility

In cases where physical methods are insufficient, converting the hydrochloride salt to its free base form can significantly improve solubility in organic solvents.

Experimental Protocol 2: Conversion to Free Base (Use with Caution)

Note: This procedure alters the chemical identity of the compound and should only be performed if compatible with your downstream applications.

  • Dissolve/Suspend: Suspend the 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in a suitable organic solvent where the free base is known to be soluble (e.g., dichloromethane or ethyl acetate).

  • Add Base: Slowly add a slight molar excess (1.0-1.1 equivalents) of a mild, non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the stirred suspension at 0°C.

  • Stir: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: The resulting mixture will contain the dissolved free amine and the precipitated triethylamine hydrochloride salt. The salt can be removed by filtration. The filtrate, containing the free base, can then be used, or the solvent can be carefully removed under reduced pressure.

References
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  • ACS Publications. (2020, April 3).
  • Preprints.org. (2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • Science Alert. (2014, May 24).
  • Britannica. (2026, January 29). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds.
  • Gaylord Chemical. DMSO Physical Properties.
  • ResearchGate. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Brieflands. (2021, May 31).
  • ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Yield in 1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride Synthesis

Last Updated: March 24, 2026 Introduction Welcome to the technical support center for the synthesis of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 24, 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate. The piperidine scaffold is a crucial component in many pharmaceutical compounds, and its effective functionalization is key to successful drug discovery programs.[1] This document provides actionable insights based on established chemical principles and field-proven experience to address common challenges encountered during this synthesis.

A typical synthetic route to 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride involves a two-step process: the N-sulfonylation of a protected piperidin-4-amine derivative, followed by deprotection and salt formation. This guide will focus on optimizing each of these critical stages.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotection & Salt Formation A tert-butyl 4-aminopiperidine-1-carboxylate C tert-butyl 4-(cyclopropylsulfonamido)piperidine-1-carboxylate A->C Base (e.g., Triethylamine) Dichloromethane (DCM) B Cyclopropanesulfonyl chloride B->C E 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride C->E Acidic Deprotection D HCl in Dioxane D->E

Caption: General two-step synthesis of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in N-Sulfonylation Step

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted tert-butyl 4-aminopiperidine-1-carboxylate.

  • The isolated yield of the Boc-protected intermediate is below expectations.

Potential Cause Explanation Suggested Solution(s)
Insufficient Base The reaction of cyclopropanesulfonyl chloride with the amine generates one equivalent of HCl.[2] An inadequate amount of base (e.g., triethylamine) will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[3]Use at least 2.0-3.0 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) to both neutralize the HCl byproduct and drive the reaction to completion.
Moisture Contamination Cyclopropanesulfonyl chloride is highly sensitive to moisture and can rapidly hydrolyze to cyclopropanesulfonic acid, which will not react with the amine.[4] This also consumes the base.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Reactivity of Amine While generally reactive, steric hindrance or electronic effects can sometimes reduce the nucleophilicity of the piperidine nitrogen.Consider a more forcing reaction condition, such as gentle heating (e.g., 40 °C). Alternatively, a more reactive sulfonating agent could be explored, though this may not be feasible if the cyclopropylsulfonyl moiety is required.
Side Reaction: Bis-sulfonylation If the starting material contains a primary amine, there is a possibility of forming a bis-sulfonated byproduct, although this is less common under standard conditions.[5]Ensure slow, dropwise addition of the cyclopropanesulfonyl chloride to the solution of the amine and base at a low temperature (e.g., 0 °C) to minimize this side reaction.
Issue 2: Incomplete Boc Deprotection

Symptoms:

  • NMR analysis of the final product shows the presence of the tert-butyl peak (~1.4 ppm).

  • The isolated product is a mixture of the desired hydrochloride salt and the Boc-protected intermediate.

Potential Cause Explanation Suggested Solution(s)
Insufficient Acid The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[6] An insufficient amount of acid (e.g., HCl) will lead to incomplete deprotection.Use a significant excess of a strong acid. A 4M solution of HCl in dioxane is commonly used.[7] Ensure the reaction is stirred for an adequate amount of time (2-4 hours or until TLC/LC-MS indicates complete conversion).[1]
Reaction Time/Temperature The deprotection reaction may be slow at room temperature, especially on a larger scale.Allow the reaction to stir for a longer period (e.g., overnight) at room temperature. Gentle warming (e.g., to 40 °C) can also be employed if the reaction is sluggish, but monitor for potential side reactions.
Precipitation of Starting Material In some solvent systems, the Boc-protected intermediate may precipitate out of solution upon addition of the acid, preventing complete reaction.Ensure good stirring and consider using a co-solvent to maintain homogeneity. Dichloromethane (DCM) can often be used alongside dioxane.
Issue 3: Product Purification Challenges

Symptoms:

  • The final product is an oil or a sticky solid that is difficult to handle.

  • NMR or LC-MS analysis shows the presence of impurities.

Potential Cause Explanation Suggested Solution(s)
Residual Solvent Solvents used in the reaction or workup (e.g., dioxane, diethyl ether) can be trapped in the final product.After filtration, wash the solid product thoroughly with a volatile, non-polar solvent like diethyl ether or pentane to remove residual solvents.[8] Dry the product under high vacuum for an extended period.
Formation of Amine Salts If the workup involves an aqueous base, excess base can lead to the formation of other salts that co-precipitate with the product.A careful aqueous workup is generally not required for this step. Direct precipitation from the reaction mixture is preferred. If an aqueous workup is necessary, ensure the pH is carefully controlled.
Incomplete Precipitation The hydrochloride salt may have some solubility in the reaction solvent, leading to loss of product in the filtrate.After the reaction is complete, consider adding an anti-solvent like diethyl ether to induce further precipitation of the product.[9] Cooling the mixture in an ice bath can also improve the recovery of the solid.
Column Chromatography Issues Basic amines can interact strongly with silica gel, leading to peak tailing and poor separation during column chromatography.[10]If chromatography of the free amine is necessary before salt formation, consider using a basic alumina column or adding a small amount of triethylamine (e.g., 1%) to the mobile phase to improve the peak shape. Amine-functionalized silica is also an effective stationary phase.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-sulfonylation reaction?

A1: The N-sulfonylation reaction is typically carried out at 0 °C to room temperature. Starting the reaction at 0 °C by adding the cyclopropanesulfonyl chloride dropwise helps to control the initial exotherm and minimize the formation of potential byproducts.[1] The reaction can then be allowed to warm to room temperature and stirred until completion.

Q2: Can I use a different protecting group for the piperidine nitrogen?

A2: Yes, other protecting groups can be used. The benzyloxycarbonyl (Cbz) group is a common alternative. However, the deprotection conditions will change. The Cbz group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which is an orthogonal strategy to the acid-labile Boc group.[7] The choice of protecting group will depend on the overall synthetic strategy and the presence of other functional groups in the molecule.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[1] For TLC analysis of the sulfonylation step, a typical mobile phase would be a mixture of hexanes and ethyl acetate. For the deprotection step, a more polar system like dichloromethane and methanol might be necessary. Staining with ninhydrin can be useful for visualizing the primary amine starting material.[10]

Q4: My final product is not a white solid. What could be the cause?

A4: Discoloration can be due to impurities in the starting materials or the formation of minor, colored byproducts during the reaction.[3] Ensure the purity of your starting materials. If the discoloration persists, consider a recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether) or treatment with activated carbon.

Q5: Is it necessary to purify the intermediate Boc-protected sulfonamide?

A5: While it is often possible to proceed to the deprotection step with the crude intermediate, purification at this stage can lead to a cleaner final product and simplify the final isolation. Flash column chromatography on silica gel is a standard method for purifying the Boc-protected intermediate.[1]

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_0 Problem Identification cluster_1 N-Sulfonylation Troubleshooting cluster_2 Deprotection Troubleshooting cluster_3 Purification Troubleshooting Start Low Yield or Impure Product Step1 Issue in N-Sulfonylation? Start->Step1 Step2 Issue in Deprotection? Step1->Step2 No S1_Cause1 Insufficient Base? Step1->S1_Cause1 Yes Step3 Purification Problem? Step2->Step3 No S2_Cause1 Insufficient Acid? Step2->S2_Cause1 Yes Step3->Start No, Re-evaluate S3_Cause1 Residual Solvent? Step3->S3_Cause1 Yes S1_Cause2 Moisture? S1_Cause1->S1_Cause2 No S1_Sol1 Add more base S1_Cause1->S1_Sol1 Yes S1_Cause3 Low Reactivity? S1_Cause2->S1_Cause3 No S1_Sol2 Use anhydrous conditions S1_Cause2->S1_Sol2 Yes S1_Sol3 Increase temperature S1_Cause3->S1_Sol3 Yes S2_Cause2 Short Reaction Time? S2_Cause1->S2_Cause2 No S2_Sol1 Use excess acid S2_Cause1->S2_Sol1 Yes S2_Sol2 Increase reaction time S2_Cause2->S2_Sol2 Yes S3_Cause2 Incomplete Precipitation? S3_Cause1->S3_Cause2 No S3_Sol1 Wash & Dry Thoroughly S3_Cause1->S3_Sol1 Yes S3_Sol2 Use Anti-Solvent S3_Cause2->S3_Sol2 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(cyclopropylsulfonamido)piperidine-1-carboxylate
  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride
  • Dissolve the purified tert-butyl 4-(cyclopropylsulfonamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as DCM or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. A precipitate should form during this time.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether, and collect the solid by filtration.

  • Wash the solid with additional diethyl ether and dry under high vacuum to yield 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride as a solid.[1][8]

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride.
  • BenchChem. (2025).
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • King, J. F., & Rathore, R. (1992). Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.
  • BenchChem. (2025).
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BZ Chemical. BOC Protection and Deprotection.
  • Sigma-Aldrich. Cyclopropanesulfonyl chloride 95 139631-62-2.
  • BenchChem. (2025). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). PMC - NIH.
  • BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups.
  • Wikipedia. Bisphenol A.
  • CymitQuimica. CAS 139631-62-2: Cyclopropanesulfonyl chloride.
  • BenchChem. (2025).
  • Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties | Request PDF. (2025, December 10).
  • Non-explosive bis-sulfonyl azide. (n.d.).
  • BenchChem. (2025). troubleshooting low yield in urazole synthesis reactions.
  • Hydrophilic sulfonated bis-1,2,4-triazine ligands are highly effective reagents for separating actinides(iii) from lanthanides(iii) via selective formation of aqueous actinide complexes. (n.d.). PMC.
  • Rolt, A., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 61(17), 7804-7825.
  • Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection | Request PDF. (n.d.).
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). PMC - NIH.
  • N-(piperidin-4-yl)
  • de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 88.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025, August 9).
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Merck. 1-Cyclopropylpiperidin-4-amine | 62813-02-9.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. (2019, January 12).
  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of N-(4-chlorophenyl)
  • Longdom Publishing. (2024, December 9).
  • Averina, E. B., et al. (2018). METHOD FOR PRODUCING 5-AMINOSPIRO [2.3] HEXANE-1-CARBOXYLIC ACID. RU 2659404 C1.
  • 1-(cyclopropylcarbonyl)-4-piperidinamine hydrochloride | 1216823-46-9. (n.d.).
  • (S)-1-(Cyclopropylsulfonyl)piperidin-3-amine hydrochloride 100mg. (n.d.). 알앤디메이트.
  • Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof. (n.d.).
  • Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride Fluorescence Assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to achieve high signal-to-background (S/B) ratios in high-throughput screen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to achieve high signal-to-background (S/B) ratios in high-throughput screening (HTS). When utilizing 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride as a ligand, substrate, or building block in fluorescence assays, researchers often encounter severe background noise.

This guide provides a mechanistic root-cause analysis, self-validating troubleshooting protocols, and targeted FAQs to help you eliminate optical and physical interference in your assays.

Root Cause Analysis: The Causality of Background Noise

To fix background noise, we must first understand the physicochemical behavior of the compound. 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride presents three distinct mechanisms for assay interference:

  • The Amphiphilic Shift & Rayleigh Scattering: In its native hydrochloride salt form, the primary amine at position 4 ensures excellent aqueous solubility. However, once this amine is conjugated to a fluorophore or target peptide, the positive charge is neutralized. The highly lipophilic cyclopropylsulfonyl moiety at position 1 then dominates the molecule's profile. This amphiphilic shift drives the formation of colloidal micro-aggregates in aqueous buffers. These particulates cause severe Rayleigh light scattering, which spectrometers misinterpret as high background fluorescence[1].

  • Matrix Autofluorescence: If your piperidine derivative is conjugated to a blue-shifted fluorophore (e.g., AMC, Alexa Fluor 350), you are operating in the 340–450 nm excitation/emission window. This is the exact spectral region where biological matrices, cell lysates, and polystyrene plasticizers exhibit maximum intrinsic autofluorescence [1].

  • The Inner Filter Effect (IFE): At screening concentrations above 10 µM, the conjugated compound may absorb the excitation light or the emitted photons intended for the detector, artificially quenching the true signal and skewing the baseline [1].

NoiseResolution Start High Background Noise in Piperidine Assay Split1 Isolate Noise Source Start->Split1 Path1 Optical Interference (Autofluorescence) Split1->Path1 Spectral Overlap Path2 Physical Interference (Aggregation/Scattering) Split1->Path2 Turbidity/Particulates Path3 Chemical Interference (Non-Specific Binding) Split1->Path3 High Baseline Sol1 Shift to Far-Red Dyes Use Black Microplates Path1->Sol1 Sol2 Add 0.01% CHAPS or Centrifuge Sample Path2->Sol2 Sol3 Use BSA Blocking Low-Bind Plastics Path3->Sol3

Diagnostic workflow for isolating and resolving assay background noise.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . This means the protocol inherently contains a control step that proves whether the specific variable being tested is the true root cause of your background noise.

Protocol A: Mitigating Aggregation-Induced Light Scattering

Causality: Disrupting the hydrophobic interactions of the cyclopropylsulfonyl group prevents micelle formation and subsequent light scattering. Self-Validating Logic: If scattering is the root cause, a pre- and post-centrifugation read will show a drastic drop in baseline signal in the supernatant.

  • Prepare Stock: Dissolve 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in 100% anhydrous DMSO to a concentration of 10 mM.

  • Buffer Optimization: Prepare your aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4). Split into two aliquots: Buffer A (Control) and Buffer B (Detergent: add 0.01% CHAPS or Tween-20).

  • Dilution: Dilute the compound stock to your final assay concentration (e.g., 10 µM) in both buffers.

  • Validation Spin: Centrifuge half of the samples from both buffers at 10,000 x g for 10 minutes to pellet any colloidal aggregates.

  • Measurement: Read the fluorescence of the uncentrifuged samples versus the supernatants.

    • Validation Check: If the uncentrifuged Buffer A has high noise, but the centrifuged Buffer A supernatant and the uncentrifuged Buffer B have low noise, you have successfully validated and resolved aggregation-induced scattering.

Protocol B: Optimizing Optical Readout to Bypass Autofluorescence

Causality: Shifting the excitation wavelength above 600 nm and using light-absorbing plastics bypasses the intrinsic fluorescence of biological matrices and scattered light reflection [2, 3]. Self-Validating Logic: Running a buffer-only plate across different plate colors isolates plastic-induced autofluorescence from compound-induced noise.

  • Fluorophore Selection: If conjugating the piperidine amine, select a far-red fluorophore (e.g., Alexa Fluor 633 or Cy5) rather than a UV/Blue dye.

  • Plate Setup: Aliquot your assay components (without the biological target) into three different microplate types: Clear, Opaque White, and Solid Black.

  • Pre-Read: Measure the baseline fluorescence of all three plates.

    • Validation Check: Black plates absorb stray excitation light and minimize well-to-well crosstalk [2]. If the black plate yields a significantly lower baseline and an S/B ratio > 3.0 upon target addition compared to the white plate, plate-induced autofluorescence was the culprit.

ProtocolLogic Step1 Execute Protocol (e.g., Add Detergent) Step2 Run +/- Target Controls Step1->Step2 Step3 Calculate S/B Ratio Step2->Step3 Valid S/B > 3.0 Root Cause Validated Step3->Valid Pass Invalid S/B < 3.0 Trigger Next Protocol Step3->Invalid Fail

Self-validating logic for evaluating signal-to-background (S/B) ratios.

Frequently Asked Questions (FAQs)

Q: I switched to a black microplate as suggested, but my overall signal is now very low. What happened? A: This is expected behavior. Black plates absorb stray excitation and emission light, which successfully eliminates autofluorescence and scattering reflection [2]. However, this also reduces the absolute raw signal compared to white plates (which reflect and amplify light). If your S/B ratio improved but the raw signal is near the detector's limit, increase the gain/voltage on your microplate reader. Alternatively, switch to a Time-Resolved Fluorescence (TRF) assay using white plates, which uses a time delay to let short-lived autofluorescence decay before reading the signal [3].

Q: How do I identify if the background noise is from the Inner Filter Effect (IFE) or actual autofluorescence? A: Perform a "preread" absorbance scan of your 1-(Cyclopropylsulfonyl)piperidin-4-amine conjugates at the exact excitation and emission wavelengths of your fluorophore [1]. If the compound absorbs heavily at these wavelengths, it is IFE. If it emits light without the target present, it is autofluorescence.

Q: Does the cyclopropylsulfonyl group cause non-specific binding (NSB)? A: Yes. The hydrophobic nature of the cyclopropyl ring can cause the compound to adhere to untreated polystyrene walls, creating a high localized concentration of the fluorophore at the well edges. Use non-binding surface (NBS) plates or add a blocking agent like 0.1% BSA to your assay buffer to outcompete the compound for plastic binding sites.

Quantitative Data Summaries

Use the following table to benchmark your troubleshooting efforts and set expectations for S/B ratio improvements based on the interference type.

Interference TypeRoot Cause in Piperidine DerivativeDetection MethodRecommended Mitigation StrategyExpected S/B Improvement
Light Scattering Cyclopropylsulfonyl aggregationPre/Post centrifugation S/BAdd 0.01% CHAPS or Tween-202.5x – 4.0x
Autofluorescence UV/Blue Ex/Em overlapBuffer-only baseline readShift to Far-Red dyes (Ex >600nm)3.0x – 5.0x
Non-Specific Binding Hydrophobic surface adhesionWash step analysis0.1% BSA + Black Plates1.5x – 2.0x
Inner Filter Effect High compound concentrationAbsorbance scanReduce concentration / Preread correction1.2x – 1.8x

References

  • | National Institutes of Health (NIH) 2. | Promega Corporation

  • | BellBrook Labs

Reference Data & Comparative Studies

Validation

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride vs other piperidine derivatives

1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride vs. Alternative Piperidine Derivatives: A Medicinal Chemistry Guide In the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties, the selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride vs. Alternative Piperidine Derivatives: A Medicinal Chemistry Guide

In the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties, the selection of peripheral building blocks is as critical as the core scaffold. 1[1] is a highly privileged amine building block utilized to append a metabolically stable, polar, and conformationally restricted moiety to drug candidates. This guide objectively compares its performance against other common piperidine derivatives (methylsulfonyl, ethylsulfonyl, and acetyl) and provides actionable experimental workflows for its integration into drug discovery pipelines.

Structural & Physicochemical Comparison

When replacing a basic piperidine NH or a standard amide with a sulfonamide, the choice of the R-group dictates the molecule's lipophilicity, topological polar surface area (TPSA), and metabolic fate.

DerivativeR-GroupRelative Lipophilicity (ΔclogP)*CYP450 Oxidative LiabilityPrimary Application Profile
1-(Cyclopropylsulfonyl)piperidin-4-amine CyclopropylModerate (+0.8)Very LowHigh metabolic stability, rigid hydrophobic cleft binding
1-(Methylsulfonyl)piperidin-4-amine MethylLow (+0.1)LowMinimal steric bulk, high polarity
1-(Ethylsulfonyl)piperidin-4-amine EthylModerate (+0.6)High (α/β-oxidation)Flexible linker exploration
1-Acetylpiperidin-4-amine Methyl (Amide)Very Low (-0.5)ModerateLower H-bond acceptor strength, distinct geometry

*Estimated ΔclogP relative to the unsubstituted piperidin-4-amine free base.

Mechanistic Insights: The Cyclopropyl Advantage

Why do medicinal chemists frequently prioritize the cyclopropylsulfonyl group over simpler alkyl chains? The causality lies in quantum mechanics and enzyme active-site geometry:

  • Metabolic Shielding via Orbital Hybridization: Unlike linear alkyl chains (e.g., ethyl or propyl) which are highly susceptible to hydrogen atom transfer (HAT) by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ring possesses enhanced s-character in its C-C bonds (resembling sp² hybridization). This strengthens the C-H bonds, making them highly resistant to oxidative metabolism. Consequently, cyclopropyl derivatives exhibit significantly lower intrinsic clearance ( CLint​ ) in human liver microsomes compared to other 2[2].

  • Conformational Rigidity and Target Engagement: The cyclopropyl group restricts the rotational degrees of freedom of the sulfonamide. This directs the sulfonyl oxygen atoms into a predictable vector, optimizing them as hydrogen-bond acceptors. Furthermore, the cyclopropyl ring itself is perfectly sized to fill shallow, predominantly hydrophobic clefts adjacent to primary binding pockets, a strategy successfully employed in the discovery of highly potent 3[3] and novel 4[4].

MetabolicStability Root Sulfonamide R-Group Selection Ethyl Ethyl Group (-CH2CH3) Root->Ethyl Cyclo Cyclopropyl Group (-C3H5) Root->Cyclo CYP1 CYP450 Oxidation (α/β Carbon H-Abstraction) Ethyl->CYP1 CYP2 High s-character C-H bonds Resistant to H-Abstraction Cyclo->CYP2 Clear1 High Intrinsic Clearance (Rapid Metabolism) CYP1->Clear1 Clear2 Low Intrinsic Clearance (Extended Half-Life) CYP2->Clear2

Metabolic stability causality: Cyclopropyl vs. Ethyl sulfonamide groups.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the building block and its subsequent application. These workflows are designed as self-validating systems, incorporating specific analytical checkpoints to prevent downstream failures.

Protocol A: Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-amine Hydrochloride Rationale: Synthesizing the building block from the Boc-protected precursor allows for scalable access to the pure hydrochloride salt, preventing premature amine oxidation or dimerization.

  • Sulfonylation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq, 10 mmol) in anhydrous CH2​Cl2​ (50 mL). Add triethylamine (2.0 eq, 20 mmol) and cool the mixture to 0 °C under nitrogen.

  • Reagent Addition: Dropwise add cyclopropanesulfonyl chloride (1.1 eq, 11 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1N HCl (50 mL). Extract the aqueous layer with CH2​Cl2​ (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in minimal CH2​Cl2​ (10 mL) and add 4N HCl in dioxane (5.0 eq, 50 mmol). Stir at room temperature for 4 hours.

  • Isolation & Validation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

    • Self-Validation Checkpoint: Analyze via LC-MS. The desired product must show a mass-to-charge ratio (m/z) of 205.1 [M+H]+ for the free base. 1H NMR ( DMSO−d6​ ) must confirm the complete disappearance of the intense Boc singlet at ~1.4 ppm.

Protocol B: Amide Coupling for Target Synthesis

  • Activation: In a dried vial, dissolve the target heteroaryl carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 eq, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 15 minutes to form the active ester.

  • Coupling: Add 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride (1.1 eq, 0.55 mmol). Stir at room temperature for 2 hours.

  • Purification: Dilute the mixture with EtOAc (20 mL), wash sequentially with saturated aqueous NaHCO3​ , water, and brine to remove DMF and HATU byproducts. Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC.

SyntheticWorkflow A tert-Butyl piperidin-4-ylcarbamate (Starting Material) C Boc-Protected Intermediate (Sulfonylation Complete) A->C B Cyclopropanesulfonyl chloride + TEA in DCM (0°C to RT) B->C D 4N HCl in Dioxane (Deprotection, 4h RT) C->D E 1-(Cyclopropylsulfonyl)piperidin-4-amine HCl (Final Building Block) D->E G Final Drug Candidate (Target Amide) E->G F Target Carboxylic Acid + HATU/DIPEA in DMF F->G

Workflow for the synthesis and application of the cyclopropylsulfonyl building block.

References

  • EvitaChem. "Screening Compounds P138534". EvitaChem.
  • Journal of Medicinal Chemistry. "Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer". ACS Publications.
  • Journal of Medicinal Chemistry. "Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery". ACS Publications.
  • Drug Design, Development and Therapy. "Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer". PubMed / Taylor & Francis.

Sources

Comparative

Validation of LC-MS/MS method for 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in plasma

As a Senior Application Scientist, developing a robust bioanalytical method for highly polar, basic building blocks requires moving beyond generic protocols and understanding the fundamental physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical method for highly polar, basic building blocks requires moving beyond generic protocols and understanding the fundamental physicochemical properties of the molecule.

This guide provides an objective, data-driven comparison of chromatographic and sample preparation strategies for the quantification of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride in human plasma. By emphasizing the causality behind experimental choices, we establish a self-validating LC-MS/MS workflow compliant with global regulatory standards, including the[1] and[2].

Analyte Profiling & The Causality of Analytical Failure

To design a successful method, we must first deconstruct the analyte. 1-(Cyclopropylsulfonyl)piperidin-4-amine contains a piperidine ring where the nitrogen at position 1 is tied up in a cyclopropylsulfonyl linkage. Because sulfonamides are neutral, the basicity of this molecule is driven entirely by the primary amine at the C4 position (pKa ~10) .

The Challenge: At typical LC-MS/MS acidic pH (e.g., 0.1% formic acid), this primary amine is fully protonated. It becomes highly hydrophilic, resulting in near-zero retention on standard reversed-phase columns. Consequently, it elutes in the void volume, colliding directly with endogenous plasma salts and phospholipids, leading to catastrophic ion suppression.

Chromatographic Strategy: Reversed-Phase vs. HILIC

To objectively evaluate retention mechanisms, we compared three column chemistries: a standard C18, a Pentafluorophenyl (PFP) phase, and a Hydrophilic Interaction Liquid Chromatography (HILIC) Amide phase.

  • C18 (Hydrophobic Dispersion): Fails because the protonated amine is too polar to partition into the alkyl chains.

  • PFP (Hydrogen Bonding / Ion-Dipole): Offers marginal improvement due to polar interactions with the fluorine atoms, but peak tailing persists due to secondary silanol interactions.

  • HILIC Amide (Aqueous Partitioning & Cation Exchange): The optimal choice. HILIC operates with a highly organic mobile phase, forcing the polar analyte to partition into a water-enriched layer on the silica surface. This provides excellent retention, sharp peaks, and enhanced desolvation efficiency in the ESI+ source.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Factor (MF)Conclusion
C18 (Standard) 0.8 (Void Volume)1.85 (Severe Tailing)0.45 (Suppression)Unsuitable
PFP 1.51.400.72Marginal
HILIC (Amide) 4.21.05 (Symmetrical)0.98 (No Effect)Optimal

Sample Preparation: Eliminating Phospholipid Interference

Plasma contains high concentrations of glycerophospholipids that severely suppress MS signals. We compared three extraction methodologies to isolate our polar amine.

  • Protein Precipitation (PPT): Fast, but leaves >90% of phospholipids in the extract.

  • Liquid-Liquid Extraction (LLE): Yields exceptionally clean extracts, but the primary amine is too polar to partition into organic solvents (like ethyl acetate) efficiently, resulting in abysmal recovery.

  • Mixed-Mode Cation Exchange (MCX) SPE: The definitive solution. By acidifying the plasma, we ensure the C4-amine is positively charged. It binds strongly to the sulfonic acid sites on the SPE sorbent. We can then aggressively wash away neutral lipids with 100% methanol before eluting the target with a basic organic solvent.

Table 2: Sample Preparation Efficiency (Spiked at 100 ng/mL)
Extraction MethodAbsolute Recovery (%)Phospholipid RemovalPrecision (%RSD, n=6)Conclusion
PPT (Acetonitrile) 85%Poor18.5%High variability
LLE (Ethyl Acetate) 12%Excellent25.0%Poor partitioning
MCX SPE 92%Excellent3.2%Highly Robust

Self-Validating Experimental Protocol

A truly robust assay is a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the method continuously monitors its own integrity. If the absolute SIL-IS peak area drops by >50% in any specific well, the system automatically flags a matrix anomaly or extraction failure, preventing the reporting of false data.

Step-by-Step MCX SPE & LC-MS/MS Workflow
  • Sample Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS (e.g., 1-(Cyclopropylsulfonyl)piperidin-4-amine-d4 at 500 ng/mL).

  • Acidification (Critical Step): Add 50 µL of 2% H3PO4 to protonate the C4-amine.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade H2O.

  • Loading: Load the acidified sample. The analyte binds via cation exchange.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in H2O (removes salts and proteins).

    • Wash 2: 1 mL 100% Methanol (removes phospholipids and neutral organics).

  • Elution: Elute with 2 x 500 µL of 5% NH4OH in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate).

  • LC-MS/MS: Inject 2 µL onto a HILIC Amide column (2.1 x 50 mm, 1.7 µm). Monitor the MRM transition m/z 205.1 → 83.1 (positive electrospray ionization).

SPE_Workflow Start Plasma Sample (50 µL) + SIL-IS Addition Acidify Acidification Add 50 µL 2% H3PO4 (Protonates C4-Amine) Start->Acidify Load Load Sample (Cation Exchange Binding) Acidify->Load Condition Condition MCX 1 mL MeOH, 1 mL H2O Condition->Load Wash1 Wash 1: Aqueous 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: Organic 1 mL 100% MeOH Wash1->Wash2 Elute Elution 2 x 500 µL 5% NH4OH in MeOH Wash2->Elute Evap Evaporate & Reconstitute in HILIC Mobile Phase Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for polar amine extraction.

Regulatory Validation Framework

To ensure the data is fit for regulatory submission, the optimized method must be subjected to a rigorous validation framework. The [1] and the harmonized [2] dictate the following mandatory assessments:

  • Selectivity: Blank matrix from 6 independent sources must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ)[2].

  • Accuracy & Precision (A&P): Intra- and inter-batch runs must demonstrate a bias of ±15% (±20% at LLOQ) and a CV of ≤15% across four Quality Control (QC) levels[1].

  • Matrix Effect: The IS-normalized matrix factor must be calculated across low and high QCs, with a CV ≤15%[2].

Validation_Logic Dev Method Optimization (HILIC + MCX SPE) Selectivity Selectivity & LLOQ (6 Matrix Lots, S/N > 5) Dev->Selectivity AccPrec Accuracy & Precision (±15% Bias, ±15% CV) Selectivity->AccPrec Matrix Matrix Effect (IS-Normalized MF 0.85-1.15) AccPrec->Matrix Stability Stability Assessments (F/T, Benchtop, Long-Term) Matrix->Stability Valid Validated Method (ICH M10 Compliant) Stability->Valid

Fig 2. Self-validating regulatory workflow compliant with FDA and ICH M10 guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

Analysis &amp; Guide: Benchmarking 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride Against Standard Inhibitors

A Guide for Drug Discovery Professionals Introduction: Defining the Competitive Landscape In the landscape of modern drug discovery, the rigorous characterization of novel chemical entities is paramount. The compound 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Discovery Professionals

Introduction: Defining the Competitive Landscape

In the landscape of modern drug discovery, the rigorous characterization of novel chemical entities is paramount. The compound 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride represents a potential modulator of biological systems. However, its therapeutic relevance can only be ascertained through direct, quantitative comparison against established standard-of-care inhibitors. This guide provides a comprehensive framework for benchmarking this compound, moving from target identification to in-depth kinetic analysis.

A preliminary search indicates that 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a known inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme that is a key regulator of gene expression and a validated target in oncology. LSD1 removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), leading to transcriptional repression. Its over-expression is correlated with poor prognosis in several cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.

Therefore, this guide will focus on benchmarking 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride against well-characterized, potent LSD1 inhibitors. We will select two widely recognized compounds for this comparison:

  • Tranylcypromine (TCP): A classic, irreversible covalent inhibitor that serves as a foundational benchmark for LSD1 inhibition.

  • GSK-2879552: A potent, reversible, and selective non-covalent inhibitor that has been evaluated in clinical trials.

This guide will detail the necessary experimental workflows, from initial potency determination to selectivity profiling, providing researchers with the protocols and analytical frameworks required for a robust evaluation.

Part 1: Experimental Design & Workflow

The benchmarking process is a multi-stage funnel designed to progressively build a comprehensive profile of the test compound relative to established standards. The workflow begins with broad potency screening and narrows to specific mechanistic and cellular effects.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Data Synthesis A Compound Sourcing & QC (Test, TCP, GSK-2879552) B Primary Assay: LSD1/CoREST Biochemical IC50 Determination A->B Purity >98% C Selectivity Panel: Screening against related monoamine oxidases (MAO-A, MAO-B) B->C Confirmed Potency D Enzyme Kinetics: Determine Ki and mechanism (Reversible vs. Irreversible) B->D F Cellular Target Engagement: Measure H3K4me2 levels in a relevant cell line (e.g., MV-4-11) C->F E Washout Assay: Confirm covalent/non-covalent binding D->E H Comparative Data Analysis & Reporting E->H G Anti-proliferative Assay: Determine GI50 in cancer cell lines F->G Confirmed cellular activity G->H

Caption: A multi-phase workflow for comprehensive inhibitor characterization.

Part 2: Core Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are standard in the field for characterizing LSD1 inhibitors.

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of LSD1 by 50% (IC50). We utilize a common chemiluminescent assay that measures the hydrogen peroxide (H2O2) produced as a byproduct of the demethylation reaction.

Rationale: The IC50 value is the primary metric for inhibitor potency. A lower IC50 indicates a more potent compound. Comparing the IC50 of the test compound to Tranylcypromine and GSK-2879552 provides the first critical benchmark.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20.

    • Reconstitute recombinant human LSD1/CoREST complex to 20 nM in Assay Buffer.

    • Prepare a 20 µM solution of the biotinylated H3K4me2 peptide substrate in Assay Buffer.

    • Prepare serial dilutions of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride, Tranylcypromine, and GSK-2879552 (e.g., from 100 µM to 1 pM) in DMSO, then dilute into Assay Buffer.

  • Enzyme Reaction:

    • To a 384-well white assay plate, add 5 µL of the diluted inhibitor solutions.

    • Add 10 µL of the 20 nM LSD1/CoREST enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 20 µM peptide substrate.

  • Signal Detection:

    • Allow the demethylation reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect H2O2 production by adding 10 µL of a detection reagent mix (e.g., horseradish peroxidase and a luminol-based substrate).

    • Incubate for 10 minutes in the dark.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using controls (no inhibitor for 100% activity, no enzyme for 0% activity).

    • Plot the normalized percent inhibition against the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the ability of the inhibitor to engage with its target, LSD1, within a cellular context by quantifying the levels of its substrate, dimethylated H3K4 (H3K4me2).

Rationale: A biochemically potent compound must be able to penetrate the cell membrane and inhibit its target in the complex cellular environment. An increase in H3K4me2 levels upon treatment indicates successful target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV-4-11, an AML cell line) in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the inhibitors for 48-72 hours.

  • Histone Extraction:

    • Lyse the cells using a cell lysis buffer containing protease and phosphatase inhibitors.

    • Isolate the nuclear fraction by centrifugation.

    • Extract histones using an acid extraction protocol (e.g., with 0.2 N HCl).

  • Quantification by ELISA:

    • Use a commercially available H3K4me2 ELISA kit.

    • Coat a high-binding ELISA plate with the extracted histones.

    • Detect H3K4me2 levels using a specific primary antibody against H3K4me2 and a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the H3K4me2 signal to the total histone content.

    • Plot the fold-change in H3K4me2 levels relative to a vehicle-treated control against the inhibitor concentration.

    • Determine the EC50, the concentration at which 50% of the maximal effect on H3K4me2 is observed.

Part 3: Comparative Data Summary

The ultimate goal of this guide is to enable a direct comparison. The data generated from the described protocols should be organized to facilitate clear, at-a-glance evaluation. While the following table contains hypothetical, yet realistic, data, researchers should populate it with their own experimental results.

Parameter1-(Cyclopropylsulfonyl)piperidin-4-amine HClTranylcypromine (TCP)GSK-2879552Interpretation
LSD1 IC50 (Biochemical) e.g., 75 nMe.g., 220 nMe.g., 15 nMMeasures direct potency against the isolated enzyme. A lower value is better.
MAO-A IC50 (Selectivity) e.g., >10,000 nMe.g., 1,500 nMe.g., >50,000 nMMeasures off-target activity. A higher value (less potency) is better.
MAO-B IC50 (Selectivity) e.g., >10,000 nMe.g., 2,000 nMe.g., >50,000 nMMeasures off-target activity. A higher value (less potency) is better.
Selectivity (MAO-A/LSD1) >133-fold~7-fold>3300-foldA key safety and specificity metric. Higher fold-selectivity is desired.
H3K4me2 EC50 (Cellular) e.g., 250 nMe.g., 1 µMe.g., 50 nMMeasures target engagement in a cellular context.
MV-4-11 GI50 (Cellular) e.g., 400 nMe.g., 2.5 µMe.g., 90 nMMeasures anti-proliferative effect on cancer cells.
Mechanism of Action e.g., Reversible, NAD-dependentIrreversible, CovalentReversible, Non-covalentDefines the nature of the inhibitor-enzyme interaction.

Part 4: Mechanistic Insights & Signaling Context

Understanding how LSD1 inhibition impacts cellular signaling is crucial for interpreting downstream effects. LSD1 primarily acts within repressive complexes to silence gene expression.

G cluster_0 Active Gene Locus cluster_1 LSD1-Mediated Repression cluster_2 Inhibitor Action Active H3K4me2 (Active Mark) Transcription Gene Transcription ON Active->Transcription LSD1 LSD1 Enzyme Active->LSD1 Substrate for Repressed H3K4me1/0 (Repressed Mark) Silencing Gene Transcription OFF Repressed->Silencing Inhibitor LSD1 Inhibitor (e.g., Test Compound) Inhibitor->LSD1 Inhibits LSD1->Repressed Demethylates to

Caption: Mechanism of LSD1-mediated gene silencing and its reversal by inhibitors.

Inhibiting LSD1 prevents the removal of the H3K4me2 active mark, leading to the de-repression of tumor suppressor genes and differentiation-associated genes. This is the primary mechanism behind the anti-proliferative effects observed in cancer cells. The comparison against TCP (irreversible) and GSK-2879552 (reversible) helps to understand if the duration of target engagement (i.e., covalent vs. non-covalent binding) impacts the desired biological outcome.

Conclusion

This guide outlines a systematic approach for the preclinical benchmarking of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride as an LSD1 inhibitor. By employing standardized biochemical and cellular assays, researchers can generate a robust, comparative dataset against established inhibitors like Tranylcypromine and GSK-2879552. This head-to-head analysis of potency, selectivity, and cellular activity is essential for determining the compound's potential as a lead candidate for further development in oncology or other relevant therapeutic areas. The provided protocols and frameworks are designed to ensure scientific rigor and generate data that is both reliable and directly comparable to existing literature.

References

  • Title: Histone Demethylase LSD1 as a Novel Therapeutic Target in Cancer Source: Cancer Research URL: [Link]

  • Title: LSD1-mediated epigenetic modification in cancer Source: American Journal of Cancer Research URL: [Link]

  • Title: Tranylcypromine, a known antidepressant, is a novel therapeutic agent for the treatment of medulloblastoma Source: Oncotarget URL: [Link]

  • Title: Preclinical characterization of GSK2879552, a potent and selective, mechanism-based inhibitor of lysine specific demethylase 1 Source: Oncotarget URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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